

# Application Notes and Protocols: Biochemical Kinase Assay for QL-X-138

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

### Introduction

**QL-X-138** is a potent, dual inhibitor of Bruton's tyrosine kinase (BTK) and MAPK-interacting kinases 1 and 2 (MNK1/2).[1][2][3][4] It exhibits a unique mechanism of action, with covalent binding to BTK and non-covalent, reversible binding to MNK1/2.[1][3][4] This dual inhibitory action makes **QL-X-138** a promising candidate for the treatment of B-cell malignancies and other cancers.[1][3][4] These application notes provide a detailed protocol for determining the in vitro potency of **QL-X-138** against its target kinases using a luminescence-based biochemical assay.

# Signaling Pathway of QL-X-138 Targets





Click to download full resolution via product page

Caption: Signaling pathways targeted by QL-X-138.



# **Quantitative Data**

The following tables summarize the inhibitory activity of **QL-X-138** against its target kinases and its anti-proliferative effects on various cancer cell lines.

Table 1: Inhibitory Potency (IC50) of QL-X-138 against Target Kinases

| Kinase | IC50 (nM)        |
|--------|------------------|
| втк    | 8 - 9.4[1][2][5] |
| MNK1   | 107.4[1][2][5]   |
| MNK2   | 26[1][2][5]      |

Table 2: Anti-Proliferative Activity (GI50) of **QL-X-138** in Cancer Cell Lines (72h treatment)



| Cell Line | Cancer Type                      | GI50 (μM) |
|-----------|----------------------------------|-----------|
| TMD8      | Diffuse Large B-cell<br>Lymphoma | 0.31[1]   |
| U2932     | Diffuse Large B-cell<br>Lymphoma | 1.2[1]    |
| Ramos     | Burkitt's Lymphoma               | 0.49[1]   |
| OCI-AML3  | Acute Myeloid Leukemia           | 1.4[1]    |
| SKM-1     | Acute Myeloid Leukemia           | 0.4[1]    |
| NOMO-1    | Acute Myeloid Leukemia           | 0.23[1]   |
| NB4       | Acute Promyelocytic Leukemia     | 0.95[1]   |
| HEL       | Erythroleukemia                  | 1.2[1]    |
| U937      | Histiocytic Lymphoma             | 1.4[1]    |
| NALM6     | B-cell Precursor Leukemia        | 0.23[1]   |
| MEC-1     | Chronic Lymphocytic<br>Leukemia  | 1.3[1]    |
| MEC-2     | Chronic Lymphocytic<br>Leukemia  | 0.93[1]   |
| Hs 505.T  | T-cell Lymphoma                  | 1[1]      |
| REC-1     | Mantle Cell Lymphoma             | 2.4[1]    |

# **Experimental Protocol: In Vitro Kinase Assay**

This protocol is designed to determine the IC50 value of **QL-X-138** against BTK, MNK1, and MNK2 using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

### **Materials and Reagents**



- Enzymes: Recombinant human BTK, MNK1, and MNK2 (e.g., from Promega, Carna Biosciences).
- Substrates: Poly(Glu,Tyr) 4:1 for BTK, and a specific peptide substrate for MNK1/2 (e.g., eIF4E-derived peptide).
- Inhibitor: QL-X-138 (dissolved in 100% DMSO).
- ATP: Adenosine 5'-triphosphate.
- Assay Kit: ADP-Glo™ Kinase Assay (Promega, V9101).
- Buffers:
  - Kinase Buffer (KB): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA, 2 mM MnCl<sub>2</sub>, 50 μM DTT.
  - DMSO (Dimethyl sulfoxide).
- Plates: White, low-volume 384-well assay plates (e.g., Corning #3572).
- Equipment:
  - Multichannel pipettes.
  - Plate reader capable of measuring luminescence.
  - o Incubator.

# **Experimental Workflow**





Click to download full resolution via product page

Caption: Workflow for the QL-X-138 kinase assay.



### **Step-by-Step Procedure**

#### • Compound Preparation:

 Prepare a 10-point serial dilution of QL-X-138 in 100% DMSO, starting from a high concentration (e.g., 100 μM). The final DMSO concentration in the assay should not exceed 1%.

#### Reagent Preparation:

 Prepare the kinase, substrate, and ATP solutions in Kinase Buffer at 2.5 times the final desired concentration. The final concentrations will depend on the specific activity of the enzyme batch and should be optimized. As a starting point, use the Km value of ATP for each kinase.

#### · Assay Plate Setup:

 $\circ$  Add 1  $\mu$ L of the serially diluted **QL-X-138** or DMSO (for positive and negative controls) to the wells of a 384-well plate.

#### Kinase Reaction:

- Add 2 μL of the kinase solution to each well.
- Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
- $\circ$  Initiate the kinase reaction by adding 2  $\mu L$  of the substrate/ATP mixture to each well. The final reaction volume will be 5  $\mu L$ .
- Incubate the plate for 1 hour at 30°C.

#### Signal Detection:

- Stop the kinase reaction by adding 5 μL of ADP-Glo™ Reagent to each well.
- Incubate the plate for 40 minutes at room temperature to deplete the remaining ATP.



- $\circ$  Add 10  $\mu$ L of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal.
- Incubate for 30 minutes at room temperature.
- Measure the luminescence using a plate reader.
- Data Analysis:
  - The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
  - Calculate the percentage of inhibition for each concentration of QL-X-138 relative to the DMSO control.
  - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

### Conclusion

This protocol provides a robust and reproducible method for assessing the inhibitory activity of **QL-X-138** against its target kinases. The provided data and methodologies will aid researchers in further characterizing the biochemical profile of this potent dual inhibitor. For optimal results, it is recommended to determine the enzyme and substrate concentrations empirically.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. QL-X-138| [dcchemicals.com]
- 3. Discovery of a BTK/MNK Dual Inhibitor for Lymphoma and Leukemia PMC [pmc.ncbi.nlm.nih.gov]



- 4. Discovery of a BTK/MNK dual inhibitor for lymphoma and leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Biochemical Kinase Assay for QL-X-138]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10769073#kinase-assay-protocol-for-ql-x-138]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com